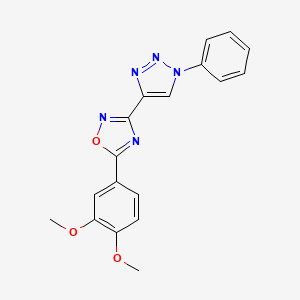

5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Descripción

This compound features a 1,2,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a 1-phenyl-1H-1,2,3-triazol-4-yl moiety. It serves as a precursor for N-Mannich bases with demonstrated antimicrobial and anti-proliferative activities .

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-24-15-9-8-12(10-16(15)25-2)18-19-17(21-26-18)14-11-23(22-20-14)13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWZOIYPAXBUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the 1,2,3-triazole ring:

Formation of the oxadiazole ring: This step usually involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and other advanced methodologies.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl ring.

Reduction: Reduction reactions could target the oxadiazole ring or the triazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. For instance:

- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines. IC50 values indicate significant cytotoxic effects; for example, derivatives related to this compound demonstrated IC50 values ranging from 1.82 μM to 35.58 μM against cell lines such as HCT-116 and HePG-2 .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory research:

- Cytokine Inhibition : Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes like COX-1 and COX-2, contributing to its anti-inflammatory effects .

Study 1: Anticancer Efficacy

A study published in Scientific Reports focused on the synthesis and evaluation of several triazole derivatives against a panel of cancer cell lines. Modifications to substituents on the triazole ring were found to significantly enhance anticancer potency .

Study 2: Structure–Activity Relationship

Research on structure–activity relationships revealed that the presence of electron-donating groups at specific positions on the phenyl ring increases cytotoxic activity. Specifically, methoxy groups were beneficial for enhancing potency against various cancer lines .

Mecanismo De Acción

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. For example:

Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with essential enzymes.

Anticancer Activity: It could inhibit key signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Anti-Inflammatory Activity

Compound A : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- Exhibits 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

- Key difference: The 3,4-dimethoxyphenyl group is retained, but the triazole substituent is replaced with a bromophenyl-propanone chain. This substitution reduces metabolic stability compared to the target compound.

| Property | Target Compound | Compound A |

|---|---|---|

| Anti-inflammatory (%) | Not reported | 61.9 |

| Substituent at C3 | Triazole | Bromophenyl-propanone |

| Metabolic Stability | High (triazole) | Moderate |

Antimicrobial and Anti-Proliferative Profiles

Compound B: Piperazinomethyl derivatives of the target compound (e.g., 5c, 5d)

- Exhibit broad-spectrum antibacterial activity (MIC: 0.5–8 µg/mL) and potent anti-proliferative effects against cancer cell lines (e.g., HCT-116, MCF7) .

- Key difference: The introduction of a piperazinomethyl group at C3 enhances solubility and cellular uptake compared to the parent compound.

Compound C : 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

- Shows moderate antimicrobial activity (MIC: 16–64 µg/mL) .

- Key difference : Replacement of the triazole with a bromobenzyl group reduces π-π interactions, lowering potency.

| Property | Target Compound | Compound B | Compound C |

|---|---|---|---|

| Antibacterial MIC (µg/mL) | Not reported | 0.5–8 | 16–64 |

| Anti-Proliferative IC50 | Moderate | <10 µM | >50 µM |

| C3 Substituent | Triazole | Piperazine | Bromobenzyl |

Electronic and Structural Modifications

Compound D : 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Compound E : 5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole

| Property | Target Compound | Compound D | Compound E |

|---|---|---|---|

| C3 Substituent | Triazole | Chlorophenyl | Thiazole |

| Electron Effects | Electron-rich | Electron-deficient | Moderate |

| LogP (Predicted) | 3.2 | 3.8 | 2.9 |

Multi-Oxadiazole Systems

Compound F : 5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Actividad Biológica

The compound 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The structure features a unique combination of oxadiazole and triazole moieties, enhancing its potential biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : It targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification. Inhibition of these enzymes leads to apoptosis in cancer cells.

- Case Studies : A study demonstrated that similar oxadiazole derivatives increased p53 expression levels and induced caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for promoting programmed cell death .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 10.5 | HDAC-1 |

| Compound B | 8.2 | Thymidylate Synthase |

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented:

- Broad Spectrum : Compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities. They have been tested against various pathogens including Staphylococcus aureus and Candida albicans.

- Research Findings : A study reported that certain derivatives showed promising results against multidrug-resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 20 µg/mL |

3. Anti-inflammatory Activity

Oxadiazole derivatives also exhibit anti-inflammatory effects :

- Mechanism : They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

- Experimental Evidence : In vivo studies have shown that these compounds reduce inflammation markers in models of arthritis .

4. Antioxidant Activity

The antioxidant capacity of this compound contributes to its therapeutic potential:

- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm and triazole protons at δ 8.1–8.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 376.1294) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How should researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Q. Advanced Research Focus

- Assay standardization : Compare studies using identical cell lines (e.g., MCF-7 for anticancer activity) and microbial strains (e.g., S. aureus ATCC 25923) .

- Dose-response validation : Re-evaluate IC₅₀ values under controlled conditions (e.g., 24–72 hr exposure) to rule out time-dependent effects .

- In silico docking : Use tools like AutoDock Vina to predict binding affinities against validated targets (e.g., 14α-demethylase for antifungal activity) .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

Q. Advanced Research Focus

- Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Heterocycle substitution : Introduce pyridazine or thiadiazole moieties to modulate interactions with ATP-binding pockets in kinase targets .

- Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., oxadiazole O-atoms) using Schrödinger’s Phase .

How can molecular docking guide the prediction of biological targets for this compound?

Q. Advanced Research Focus

- Target selection : Prioritize enzymes with oxadiazole-binding pockets, such as lanosterol 14α-demethylase (PDB: 3LD6) or EGFR kinase (PDB: 1M17) .

- Docking protocols : Use a grid box of 60 × 60 × 60 Å centered on the active site, with Lamarckian genetic algorithms for conformational sampling .

- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with known inhibitors (e.g., fluconazole for antifungal activity) .

What are the stability and storage requirements for this compound under laboratory conditions?

Q. Basic Research Focus

- Stability : The compound degrades by ~10% after 6 months at −20°C in inert atmospheres (N₂ or Ar) .

- Storage : Lyophilized powder in amber vials with desiccants (silica gel) prevents hydrolysis of the oxadiazole ring .

- Handling : Avoid prolonged exposure to UV light, which induces photodegradation of the triazole moiety .

What experimental design considerations are critical for in vitro biological assays?

Q. Advanced Research Focus

- Cell viability assays : Use dual endpoints (MTT and ATP-lite) to distinguish cytostatic vs. cytotoxic effects in cancer models .

- Antimicrobial testing : Follow CLSI guidelines for broth microdilution (e.g., 0.5 McFarland standard inoculum) to ensure reproducibility .

- Positive controls : Include reference compounds (e.g., doxorubicin for anticancer assays, fluconazole for antifungal tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.